2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline
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Overview
Description
2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline is a synthetic organic compound characterized by the presence of trifluoromethyl groups attached to phenoxy and phenyl rings, which are further connected to a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Coupling Reactions: The final step involves coupling the trifluoromethyl-substituted phenoxy and phenyl groups to the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the quinoline ring or the trifluoromethyl groups.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, especially under basic conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features that may enhance bioavailability and metabolic stability.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Trifluoromethyl)phenoxy]-3-phenylquinoline
- 2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline
- 2-[3-(Trifluoromethyl)phenoxy]-3-[4-(trifluoromethyl)phenyl]quinoline
Uniqueness
2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical properties, such as increased lipophilicity and metabolic stability. These features can enhance its performance in various applications compared to similar compounds with fewer or no trifluoromethyl groups.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F6NO/c24-22(25,26)16-7-3-6-14(11-16)19-12-15-5-1-2-10-20(15)30-21(19)31-18-9-4-8-17(13-18)23(27,28)29/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYCBDGUOJBXCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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